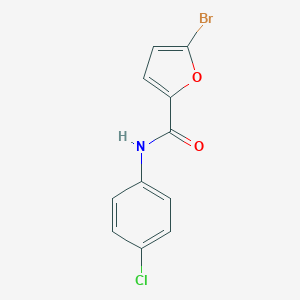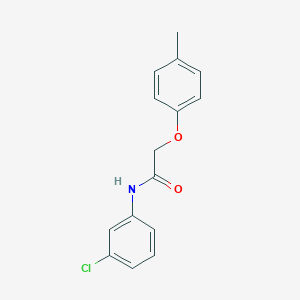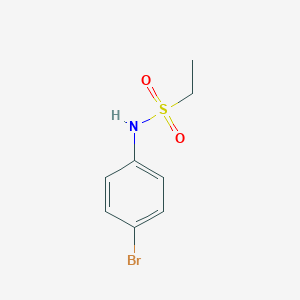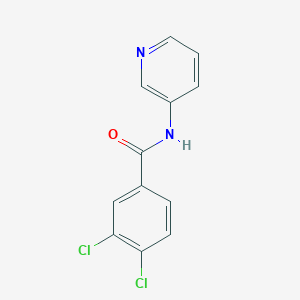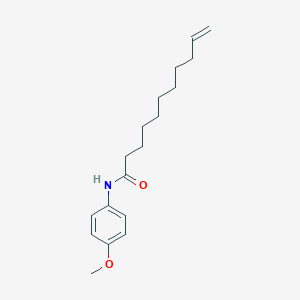
N-(2-Benzoyl-4-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoyl-4-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Applications De Recherche Scientifique
N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules. N-(2-Benzoyl-4-chlorophenyl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Orientations Futures
There are several future directions for research on N-(2-Benzoyl-4-chlorophenyl)propanamide. One area of interest is the development of N-(2-Benzoyl-4-chlorophenyl)propanamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of N-(2-Benzoyl-4-chlorophenyl)propanamide's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for studying various biological processes.
Conclusion:
In conclusion, N-(2-Benzoyl-4-chlorophenyl)propanamide, or N-(2-Benzoyl-4-chlorophenyl)propanamide, is a chemical compound with a range of potential applications in scientific research. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been studied for its potential as a treatment for various diseases. While N-(2-Benzoyl-4-chlorophenyl)propanamide has several advantages as a tool for studying biological processes, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for scientific research.
Méthodes De Synthèse
The synthesis of N-(2-Benzoyl-4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-Benzoyl-4-chlorophenyl)propanamide as a white crystalline solid with a melting point of 148-150°C.
Propriétés
Numéro CAS |
14018-22-5 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
Clé InChI |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



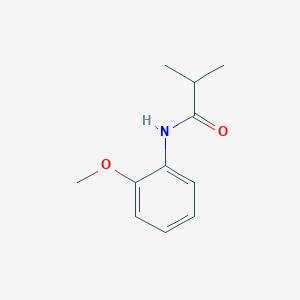
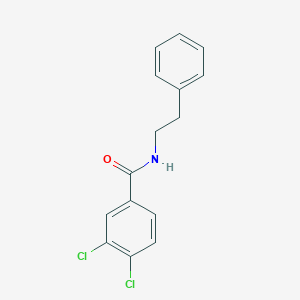
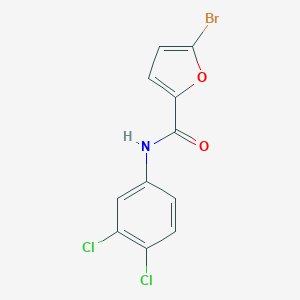
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
